molecular formula C6H12FN B596366 [1-(2-Fluoroethyl)cyclopropyl]methanamine CAS No. 1268521-45-4

[1-(2-Fluoroethyl)cyclopropyl]methanamine

Cat. No.: B596366
CAS No.: 1268521-45-4
M. Wt: 117.167
InChI Key: LJYNKQDULOMLGU-UHFFFAOYSA-N
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Description

[1-(2-Fluoroethyl)cyclopropyl]methanamine: is an organic compound with the molecular formula C6H12FN It features a cyclopropyl ring substituted with a 2-fluoroethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoroethyl)cyclopropyl]methanamine typically involves the reaction of cyclopropylmethanamine with 2-fluoroethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the fluoroethyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the amine group to an alkylamine or other reduced forms.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or oxides.

    Reduction: Formation of alkylamines.

    Substitution: Formation of substituted cyclopropylmethanamine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Fluoroethyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of fluoroethyl groups on biological activity. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique properties may contribute to the design of drugs with specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of [1-(2-Fluoroethyl)cyclopropyl]methanamine involves its interaction with molecular targets through its amine and fluoroethyl groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

    Cyclopropylmethanamine: Lacks the fluoroethyl group, making it less reactive in certain substitution reactions.

    2-Fluoroethylamine: Lacks the cyclopropyl ring, resulting in different steric and electronic properties.

    Cyclopropylamine: Similar structure but without the methanamine group, affecting its reactivity and applications.

Uniqueness: The presence of both the cyclopropyl ring and the fluoroethyl group in [1-(2-Fluoroethyl)cyclopropyl]methanamine provides a unique combination of steric and electronic properties. This makes it particularly valuable for applications requiring specific reactivity and interactions.

Biological Activity

[1-(2-Fluoroethyl)cyclopropyl]methanamine is an organic compound characterized by its unique structure, which includes a cyclopropyl ring, a methanamine group, and a 2-fluoroethyl substituent. The molecular formula for this compound is C6_6H12_{12}FN, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves nucleophilic substitution reactions where cyclopropylmethanamine reacts with 2-fluoroethyl halides under basic conditions. This process yields the desired compound while maintaining high purity levels through advanced purification techniques such as chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets via its amine and fluoroethyl groups. These interactions can modulate the activity of receptors and enzymes, potentially leading to various physiological effects. The compound may act as a ligand, influencing signaling pathways critical in pharmacological contexts.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing cyclopropyl and fluoroethyl groups have shown promising results against various bacterial strains. A study highlighted the synthesis of pyrazole derivatives containing cyclopropyl moieties, which demonstrated notable antimicrobial efficacy .

Pharmacological Applications

Research has explored the potential of this compound as a building block for developing new pharmaceuticals. Its structural characteristics allow for modifications that could enhance selectivity and potency against specific biological targets. This compound's unique properties make it a candidate for drug development aimed at treating conditions influenced by neurotransmitter systems.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
CyclopropylmethanamineLacks fluoroethyl groupLess reactive
2-FluoroethylamineLacks cyclopropyl ringDifferent reactivity
CyclopropylamineNo methanamine groupAffects reactivity
This compound Unique combination of steric and electronic propertiesPotential drug candidate

The comparison illustrates how the presence of both the cyclopropyl ring and the fluoroethyl group in this compound provides distinct advantages in terms of reactivity and biological interactions compared to its analogs.

Properties

IUPAC Name

[1-(2-fluoroethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-4-3-6(5-8)1-2-6/h1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYNKQDULOMLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCF)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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